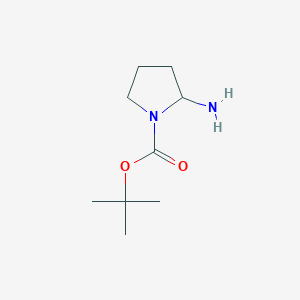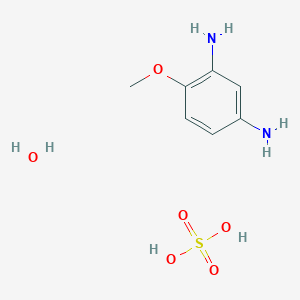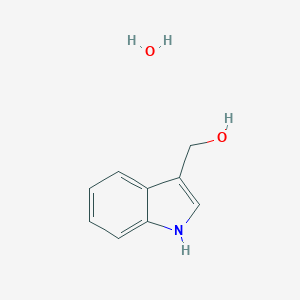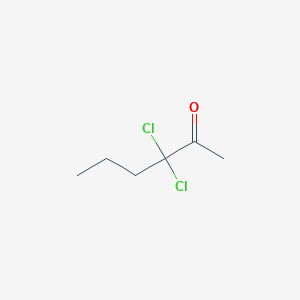
(5-Acetyl-2-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to (5-Acetyl-2-methoxyphenyl)acetic acid, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. The process highlights the electron-withdrawing and donating properties of substituents and their influence on the molecular structure (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
Structural studies of molecules like 5-methoxyindole-3-acetic acid (5-MIAA) provide insights into the arrangement and bonding within the molecules. The molecular structure demonstrates hydrogen-bonded dimers and a distinctive side-chain conformation compared to related compounds, showcasing the importance of molecular geometry in understanding the properties of such acids (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Chemical Reactions and Properties
Compounds like diethoxyphosphinyl acetic acid hydrazide illustrate the versatility of (5-Acetyl-2-methoxyphenyl)acetic acid derivatives in chemical reactions, serving as precursors for the synthesis of fused 1,2,4-triazoles. These reactions, which proceed without isolating intermediates, highlight the compound's role in synthesizing complex heterocyclic structures (Liu, Palmer, & Sorgi, 2004).
Physical Properties Analysis
The crystallization and physical properties of related compounds, such as (3-Methoxyphenyl)acetic acid, reveal the formation of dimers through hydrogen bonds, illustrating the impact of molecular interactions on the compound's physical state and stability (Choudhury & Row, 2002).
Chemical Properties Analysis
Exploring the chemical properties of related substances, such as improvements in the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, provides insights into the reactivity and potential modifications of (5-Acetyl-2-methoxyphenyl)acetic acid. These studies emphasize the practicality and scalability of synthetic processes, which are crucial for research and industrial applications (Yuejin, 2010).
科学的研究の応用
Regulation of Cell Death in Yeasts
Research has identified acetic acid as a significant molecule in yeast cell death regulation, providing insights into the molecular events involved in this process. Understanding acetic acid's impact on yeast cells has informed the development of more resilient yeast strains for industrial applications, including biotechnology and biomedicine (Chaves et al., 2021).
Acetylsalicylic Acid and Cardiovascular Disease
The development of acetylsalicylic acid (Aspirin) from salicylic acid highlights the importance of chemical modifications in enhancing drug efficacy and tolerance. Aspirin's role as an antiplatelet agent demonstrates the clinical significance of acetic acid derivatives in pharmaceutical applications (McKee, Sane, & Deliargyris, 2002).
Sustainable Chemical Production from Biomass
5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, represent a class of chemicals with potential applications in creating sustainable polymers, fuels, and functional materials. This research underscores the versatility of acetic acid derivatives in synthesizing environmentally friendly chemicals and materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Corrosion Inhibitors
The use of acetic acid and its derivatives as organic corrosion inhibitors in acidic solutions has been investigated, indicating their potential to protect metals and alloys from corrosion. This application is crucial in industrial cleaning and maintenance, offering a less corrosive alternative to traditional inhibitors (Goyal et al., 2018).
Biotechnological Routes Based on Lactic Acid Production
The production of lactic acid from biomass and its subsequent transformation into valuable chemicals showcases the biotechnological applications of organic acids. This research area opens up possibilities for using lactic acid, a related compound, in producing environmentally sustainable chemicals and materials (Gao, Ma, & Xu, 2011).
特性
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQLGQMVEOXQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368908 |
Source


|
| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Acetyl-2-methoxyphenyl)acetic acid | |
CAS RN |
116296-30-1 |
Source


|
| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














